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Compound of Interest

Compound Name: Ethyl 11-dodecenoate

Cat. No.: B8260637

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl
11-dodecenoate. Due to the limited availability of published experimental data for Ethyl 11-
dodecenoate (CAS 76063-06-4, Molecular Formula: C14H26032), this report presents the
spectroscopic data of a close structural analog, Ethyl 10-undecenoate (CAS 692-86-4,
Molecular Formula: C13H24032), also known as ethyl undecylenate. The spectral characteristics
of these two molecules are expected to be highly similar, with predictable minor variations
primarily in the NMR spectra arising from the additional methylene group in Ethyl 11-
dodecenoate. This document is intended to serve as a valuable reference for the
characterization and analysis of this class of unsaturated esters.

Data Presentation

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of Ethyl 10-undecenoate.

Table 1: *H NMR Spectroscopic Data of Ethyl 10-
undecenoate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.88-5.71 m 1H =CH-
5.02 - 4.88 m 2H H2C=
4.12 q 2H -O-CH2-CHs
2.28 t 2H -CH2-COO-
2.08-1.98 m 2H =CH-CHz=-
1.68 -1.52 m 2H -CHz2-CH2-COO-
1.40 - 1.20 m 8H -(CHz)a-
1.25 t 3H -O-CH2-CHs

Solvent: CDCIs. Instrument Frequency: Varian A-60[1].

Table 2: *C NMR Spectroscopic Data of Ethyl 10-

undecenoate
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Chemical Shift (8) ppm Assignment
173.8 C=0

139.2 =CH-

114.1 H2C=

60.1 -O-CHz2-

34.4 -CH2-COO-
33.8 =CH-CHz2-
29.3 -(CH2)n-

29.2 -(CH2)n-

29.1 -(CH2)n-

28.9 -(CH2)n-

25.0 -CH2-CH2-COO-
14.3 -O-CH2-CHs

Solvent: CDCIz[1].

Table 3: Infrared (IR) Spectroscopy Data of Ethyl 10-
undecenoate
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Wavenumber (cm~?)

Interpretation

3077

=C-H stretch

2978, 2929, 2856

C-H stretch (aliphatic)

1738 C=0 stretch (ester)

1641 C=C stretch

1465, 1376 C-H bend (aliphatic)
1178 C-O stretch (ester)

993, 910 =C-H bend (out-of-plane)

Sample Preparation: Neat liquid, Capillary Cell[1].

Table 4: Mass Spectrometry (MS) Data of Ethyl 10-

undecenoate

mlz Relative Intensity (%) Putative Assignment

212 <5 [M]* (Molecular lon)

167 ~20 [M - OCH2CHs]*

101 ~50 [CH2(CH2)aCOOCH2CHs]*
McLafferty rearrangement

88 100 product:
[CH2=C(OH)OCH2CHs]*

69 ~ 40 [CH2(CH2)4]*

55 ~70 [CaH7]*

41 ~ 60 [CsHs]*

lonization Method: Electron lonization (EI[1].

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a spectrometer operating at a frequency of
300 MHz or higher.

« Sample Preparation: Approximately 5-10 mg of the neat liquid sample (for *H NMR) or 20-50
mg (for 13C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-
d, CDCI3).[2][3][4] The solution is then filtered through a pipette with a cotton or glass wool
plug into a 5 mm NMR tube to remove any particulate matter.[3]

o Data Acquisition: The NMR tube is placed in the spectrometer's probe. For *H NMR, a
standard pulse sequence is used to acquire the spectrum. For 13C NMR, a proton-decoupled
pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-
noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are commonly obtained for liquid samples using the
following method:

o Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed on the surface
of a salt plate (e.g., NaCl or KBr).[5][6] A second salt plate is carefully placed on top to create
a thin liquid film between the plates.[5] Alternatively, for Attenuated Total Reflectance (ATR)
FT-IR, a drop of the liquid is placed directly onto the ATR crystal.[6][7][8]

o Data Acquisition: The sample holder with the salt plates or the ATR accessory is placed in
the FT-IR spectrometer. A background spectrum of the empty salt plates or the clean ATR
crystal is recorded first.[7][8] The sample spectrum is then acquired, and the instrument's
software automatically subtracts the background to produce the final spectrum. The
spectrum is typically recorded in the range of 4000-400 cm~1.[8]

Mass Spectrometry (MS)
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Electron lonization Mass Spectrometry (EI-MS) is a common technique for the analysis of
volatile organic compounds.

o Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass
spectrometer, often via a heated direct insertion probe or through the injection port of a gas
chromatograph (GC-MS). The sample is vaporized in the ion source.[9][10][11][12][13]

« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV).[9][10][11][12] This causes the molecules to lose an electron,
forming a positively charged molecular ion ([M]*).

e Fragmentation: The molecular ions, being high in energy, often undergo fragmentation,
breaking into smaller charged fragments and neutral radicals. The fragmentation pattern is
characteristic of the molecule's structure.

e Mass Analysis and Detection: The positively charged ions (molecular ion and fragment ions)
are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which
separates them based on their mass-to-charge ratio (m/z). A detector then records the
abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
liquid organic compound.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.cif.iastate.edu/mass-spec/ms-tutorial
https://en.wikipedia.org/wiki/Electron_ionization
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.cif.iastate.edu/mass-spec/ms-tutorial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8260637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 11-dodecenoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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dodecenoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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